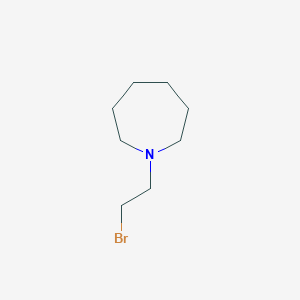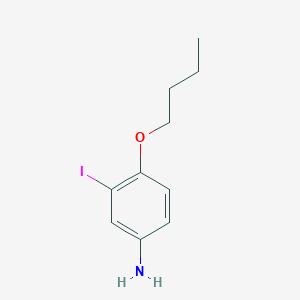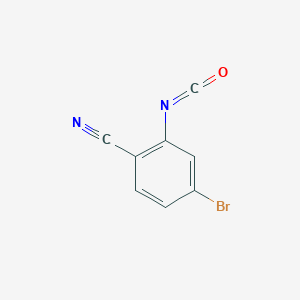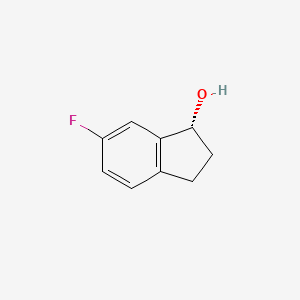
(1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol is an organic compound with the molecular formula C9H9FO. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by a fluorine atom attached to the six-position of the indene ring and a hydroxyl group at the one-position, making it a secondary alcohol. The presence of the fluorine atom and the hydroxyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-fluoroindene.
Hydroboration-Oxidation: The 6-fluoroindene undergoes hydroboration-oxidation to introduce the hydroxyl group at the one-position. This reaction involves the addition of borane (BH3) to the double bond of the indene, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Chiral Resolution: The resulting racemic mixture of 6-fluoro-2,3-dihydro-1H-inden-1-ol is then subjected to chiral resolution to obtain the (1R)-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, followed by separation and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Hydroboration-Oxidation: Scaling up the hydroboration-oxidation process using industrial reactors and continuous flow systems to ensure efficient and consistent production.
Chiral Catalysts: Utilizing chiral catalysts to directly synthesize the (1R)-enantiomer, thereby eliminating the need for chiral resolution steps. This approach can enhance yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 6-fluoro-1-indanone, using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form 6-fluoro-2,3-dihydro-1H-inden-1-amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3), or potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or under acidic conditions.
Major Products Formed
Oxidation: 6-fluoro-1-indanone.
Reduction: 6-fluoro-2,3-dihydro-1H-inden-1-amine.
Substitution: Various substituted indenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its effects on enzyme function and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of (1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, the hydroxyl group can form hydrogen bonds with active site residues of enzymes, while the fluorine atom can influence the compound’s lipophilicity and membrane permeability. These interactions can lead to changes in cellular signaling pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
6-fluoro-2,3-dihydro-1H-inden-1-ol: Lacks the chiral center, making it a racemic mixture.
6-fluoro-1-indanone: The oxidized form of (1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol.
6-fluoro-2,3-dihydro-1H-inden-1-amine: The reduced form of this compound.
Uniqueness
This compound is unique due to its chiral nature and the presence of both a fluorine atom and a hydroxyl group. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C9H9FO |
|---|---|
Peso molecular |
152.16 g/mol |
Nombre IUPAC |
(1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C9H9FO/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9,11H,2,4H2/t9-/m1/s1 |
Clave InChI |
CLUAHEPQMQFYFJ-SECBINFHSA-N |
SMILES isomérico |
C1CC2=C([C@@H]1O)C=C(C=C2)F |
SMILES canónico |
C1CC2=C(C1O)C=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


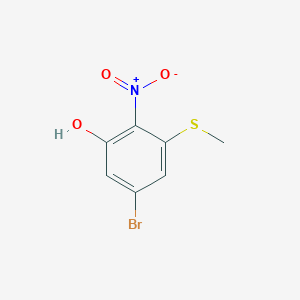
![4-[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]azepan-4-ol,trifluoroaceticacid](/img/structure/B13548177.png)
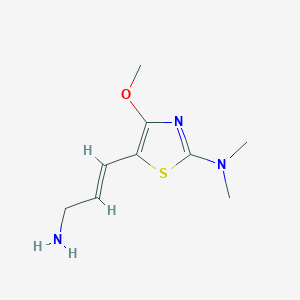
![2-{[1-(4-fluorophenyl)-5-nitro-1H-1,3-benzodiazol-2-yl]sulfanyl}acetic acid](/img/structure/B13548185.png)
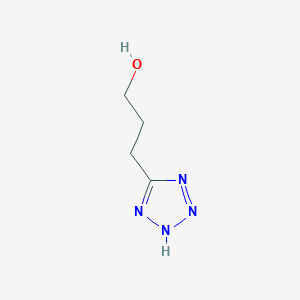
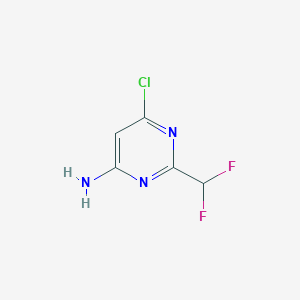
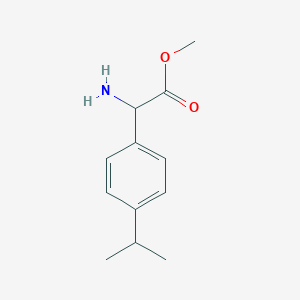
![1-[4-Methyl-1-(2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methanaminehydrochloride](/img/structure/B13548217.png)

![Tert-butyl 6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13548230.png)
